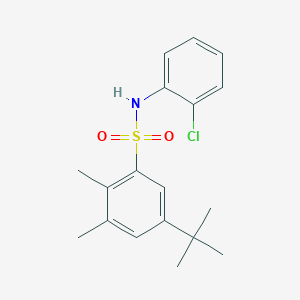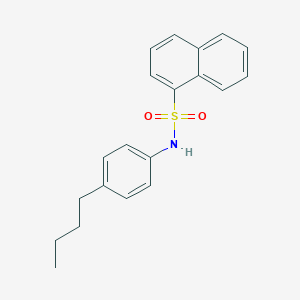![molecular formula C26H27NO6S B281223 Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthofuran and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the use of Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is the development of new therapies for inflammatory diseases, such as arthritis and asthma. Another direction is the development of new therapies for cancer, as Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.
In conclusion, Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a promising compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and its anti-inflammatory and anti-cancer properties make it a potential candidate for drug discovery. Further research is needed to fully understand its mechanism of action and to develop more effective therapies for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex process that involves several steps. The first step involves the preparation of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with butylamine to form the corresponding amide. This amide is then treated with para-toluenesulfonyl chloride and sodium hydride to form the sulfonyl chloride intermediate. Finally, this intermediate is reacted with 4-ethoxyaniline to form the desired product.
Aplicaciones Científicas De Investigación
Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. It has also been shown to have anti-inflammatory and anti-cancer properties, which could be useful in the development of new therapies for these diseases.
Propiedades
Fórmula molecular |
C26H27NO6S |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
butyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO6S/c1-4-6-15-32-26(28)24-17(3)33-25-21-10-8-7-9-20(21)23(16-22(24)25)27-34(29,30)19-13-11-18(12-14-19)31-5-2/h7-14,16,27H,4-6,15H2,1-3H3 |
Clave InChI |
ZBJFRYCSJCIRMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)


